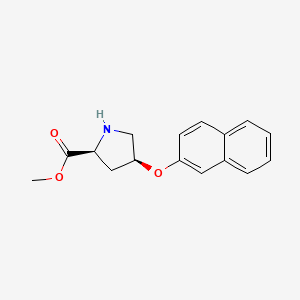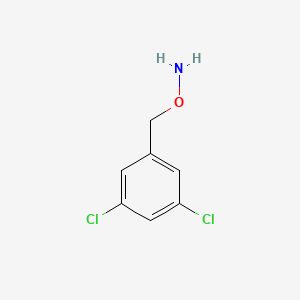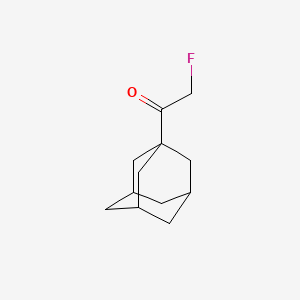![molecular formula C23H29FO6 B3153272 (4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid CAS No. 75575-02-9](/img/structure/B3153272.png)
(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid
描述
The compound (4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and a pentacyclic framework, making it a subject of interest in various fields of scientific research.
作用机制
Target of Action
Flunisolide-17-Carboxylic Acid primarily targets the glucocorticoid receptor (GR) . Glucocorticoids are a class of steroid hormones that play a crucial role in regulating immune and inflammatory responses .
Mode of Action
Flunisolide-17-Carboxylic Acid is a glucocorticoid receptor agonist . The anti-inflammatory actions of corticosteroids, such as Flunisolide-17-Carboxylic Acid, are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes . This interaction with its targets leads to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding .
Biochemical Pathways
The anti-inflammatory actions of corticosteroids like Flunisolide-17-Carboxylic Acid involve the control of the biosynthesis of prostaglandins and leukotrienes . These substances are part of the arachidonic acid pathway, which plays a key role in the inflammatory response . By inhibiting this pathway, Flunisolide-17-Carboxylic Acid can reduce inflammation and suppress the immune system .
Pharmacokinetics
It is known that flunisolide, a related compound, is administered either as an oral metered-dose inhaler for the treatment of asthma or as a nasal spray for treating allergic rhinitis . More research is needed to fully understand the ADME properties of Flunisolide-17-Carboxylic Acid and their impact on bioavailability.
Result of Action
The activation of the glucocorticoid receptor by Flunisolide-17-Carboxylic Acid leads to a range of molecular and cellular effects. These include a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding . These effects collectively result in the suppression of the immune system and a reduction in inflammation .
Action Environment
The action, efficacy, and stability of Flunisolide-17-Carboxylic Acid can be influenced by various environmental factors. For example, salinity and temperature have been shown to impact the uptake of similar perfluorinated carboxylic acids in plants . .
生化分析
Biochemical Properties
Flunisolide-17-Carboxylic Acid plays a crucial role in biochemical reactions, particularly in the modulation of inflammatory responses. It interacts with glucocorticoid receptors, leading to the activation of anti-inflammatory pathways. The compound inhibits the activity of enzymes such as phospholipase A2, which is involved in the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes . Additionally, Flunisolide-17-Carboxylic Acid interacts with various proteins and biomolecules, including lipocortins, which further inhibit the production of inflammatory mediators .
Cellular Effects
Flunisolide-17-Carboxylic Acid exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound activates glucocorticoid receptors, leading to the suppression of pro-inflammatory cytokines and chemokines . This results in reduced inflammation and immune response. Additionally, Flunisolide-17-Carboxylic Acid affects the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of Flunisolide-17-Carboxylic Acid involves its binding to glucocorticoid receptors, which are intracellular receptors that regulate gene expression. . This interaction leads to the transcriptional activation or repression of target genes involved in inflammatory and immune responses. Additionally, Flunisolide-17-Carboxylic Acid inhibits the activity of enzymes such as phospholipase A2, reducing the production of pro-inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flunisolide-17-Carboxylic Acid have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors such as light and temperature . Long-term studies have shown that Flunisolide-17-Carboxylic Acid maintains its anti-inflammatory effects over extended periods, with minimal degradation . Prolonged exposure to the compound may lead to changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Flunisolide-17-Carboxylic Acid vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and immune response without significant adverse effects . At higher doses, Flunisolide-17-Carboxylic Acid may exhibit toxic effects, including suppression of the hypothalamic-pituitary-adrenal (HPA) axis and increased risk of infections . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
Flunisolide-17-Carboxylic Acid is involved in various metabolic pathways, primarily related to its anti-inflammatory actions. The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolism and clearance from the body . Additionally, Flunisolide-17-Carboxylic Acid affects metabolic flux by modulating the levels of metabolites involved in inflammatory responses . The compound’s interaction with cofactors such as NADPH further influences its metabolic pathways and overall efficacy .
Transport and Distribution
Within cells and tissues, Flunisolide-17-Carboxylic Acid is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, Flunisolide-17-Carboxylic Acid can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Flunisolide-17-Carboxylic Acid exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with glucocorticoid receptors and other biomolecules . Targeting signals and post-translational modifications play a role in directing Flunisolide-17-Carboxylic Acid to specific compartments within the cell . This localization is essential for the compound’s ability to modulate gene expression and cellular processes effectively .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. The synthetic route typically starts with the construction of the core structure through cyclization reactions, followed by the introduction of the fluoro, hydroxy, and carboxylic acid groups under specific reaction conditions. These conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques. The goal is to achieve a consistent and high-quality product suitable for various applications.
化学反应分析
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ketone group may yield a secondary alcohol.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Its chiral centers and functional groups allow for specific interactions with biological targets.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material science.
相似化合物的比较
Similar Compounds
Similar compounds include other pentacyclic molecules with fluoro, hydroxy, and carboxylic acid functional groups. Examples include:
- (4R,8S,9S,11S,13R,19S)-19-chloro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid
- (4R,8S,9S,11S,13R,19S)-19-bromo-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid
Uniqueness
The uniqueness of (4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid lies in its specific combination of functional groups and stereochemistry. The presence of the fluoro group, in particular, imparts unique chemical and biological properties, making it distinct from other similar compounds.
属性
CAS 编号 |
75575-02-9 |
|---|---|
分子式 |
C23H29FO6 |
分子量 |
420.5 g/mol |
IUPAC 名称 |
(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid |
InChI |
InChI=1S/C23H29FO6/c1-20(2)29-17-9-13-12-8-15(24)14-7-11(25)5-6-21(14,3)18(12)16(26)10-22(13,4)23(17,30-20)19(27)28/h5-7,12-13,15-18,26H,8-10H2,1-4H3,(H,27,28)/t12-,13-,15-,16-,17+,18+,21-,22-,23-/m0/s1 |
InChI 键 |
VHPPNTCHLBALLQ-OXHRMPJJSA-N |
SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C)F)C |
手性 SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)O)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O |
规范 SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C)F)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid](/img/structure/B3153198.png)











![4-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3153302.png)
![N-[2-(2-Methylphenyl)ethyl]-N-methylamine](/img/structure/B3153309.png)
